An In-depth Technical Guide to the Synthesis and Characterization of 2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of 2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The 1,4-benzoxazepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The saturated analog, 2,3,4,5-Tetrahydro-1,4-benzoxazepine, serves as a valuable building block for the synthesis of more complex molecules. This guide details a common synthetic route to this compound and its subsequent conversion to the hydrochloride salt for improved handling and solubility.
Synthesis Pathway
A prevalent method for the synthesis of 2,3,4,5-Tetrahydro-1,4-benzoxazepines involves the reduction of the corresponding lactam, 2,3-dihydro-1,4-benzoxazepin-5(4H)-one.[3] The precursor lactam can be synthesized via several methods, including the Schmidt reaction of 4-chromanone.[3] The subsequent reduction of the amide functionality yields the desired saturated heterocyclic system. The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of 1,4-benzoxazepine derivatives and related compounds.[3][4]
3.1. Synthesis of 2,3-Dihydro-1,4-benzoxazepin-5(4H)-one
-
Materials: 4-Chromanone, sodium azide, concentrated sulfuric acid, chloroform, ice.
-
Procedure:
-
A solution of 4-chromanone in chloroform is added dropwise to a stirred mixture of sodium azide and concentrated sulfuric acid at 0 °C.
-
The reaction mixture is stirred at room temperature for several hours.
-
The mixture is then carefully poured onto crushed ice and neutralized with a suitable base (e.g., ammonium hydroxide).
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
-
3.2. Synthesis of 2,3,4,5-Tetrahydro-1,4-benzoxazepine
-
Materials: 2,3-Dihydro-1,4-benzoxazepin-5(4H)-one, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF).
-
Procedure:
-
A solution of 2,3-Dihydro-1,4-benzoxazepin-5(4H)-one in anhydrous ether or THF is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere.
-
The reaction mixture is refluxed for several hours.
-
After cooling, the reaction is quenched by the sequential addition of water and an aqueous solution of sodium hydroxide.
-
The resulting precipitate is filtered off, and the filtrate is dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
-
3.3. Preparation of 2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride
-
Materials: 2,3,4,5-Tetrahydro-1,4-benzoxazepine, ethereal hydrogen chloride or a solution of HCl in a suitable solvent (e.g., isopropanol).
-
Procedure:
-
The free base, 2,3,4,5-Tetrahydro-1,4-benzoxazepine, is dissolved in a suitable anhydrous solvent (e.g., diethyl ether).
-
A solution of hydrogen chloride in the same or another appropriate solvent is added dropwise with stirring.
-
The resulting precipitate of the hydrochloride salt is collected by filtration, washed with the anhydrous solvent, and dried under vacuum.
-
Characterization Data
The following tables summarize the key physical and chemical properties of 2,3,4,5-Tetrahydro-1,4-benzoxazepine and its hydrochloride salt.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| 2,3,4,5-Tetrahydro-1,4-benzoxazepine | ||
| Molecular Formula | C₉H₁₁NO | [5][6] |
| Molecular Weight | 149.19 g/mol | [5][6] |
| IUPAC Name | 2,3,4,5-tetrahydro-1,4-benzoxazepine | [6] |
| CAS Number | 17775-01-8 | [6] |
| 2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride | ||
| Molecular Formula | C₉H₁₂ClNO | [7] |
| Molecular Weight | 185.65 g/mol | [7] |
| IUPAC Name | 2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
Table 2: Spectroscopic Data (Predicted/Typical)
| Technique | Data for 2,3,4,5-Tetrahydro-1,4-benzoxazepine |
| ¹H NMR | Aromatic protons (multiplet, ~6.8-7.2 ppm), -OCH₂- protons (triplet, ~4.2-4.4 ppm), -NCH₂- protons (triplet, ~3.1-3.3 ppm), -CH₂- protons (multiplet, ~2.0-2.2 ppm), -NH- proton (broad singlet) |
| ¹³C NMR | Aromatic carbons (~115-150 ppm), -OCH₂- carbon (~65-70 ppm), -NCH₂- carbon (~45-50 ppm), -CH₂- carbon (~30-35 ppm) |
| IR (cm⁻¹) | N-H stretch (~3300-3400), C-H aromatic stretch (~3000-3100), C-H aliphatic stretch (~2850-2950), C=C aromatic stretch (~1450-1600), C-O stretch (~1200-1250) |
| Mass Spec (m/z) | [M]+ at 149 |
Experimental and Characterization Workflow
The following diagram illustrates the general workflow from synthesis to characterization.
Conclusion
This guide outlines a feasible synthetic route and characterization plan for 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel benzoxazepine derivatives for potential therapeutic applications. Further optimization of reaction conditions and detailed spectroscopic analysis are recommended for any novel derivatives based on this core structure.
References
- 1. Metal-free and enantioselective synthesis of 1,4-benzoxazepines from para-quinone methide derivatives and α-bromohydroxamates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 200. The preparation of some 2,3-dihydro-1,4-benzoxazepin-5(4H)-ones and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Convenient syntheses of 2,3,4,5-tetrahydro-1,4-benzothiazepines, -1,4-benzoxazepines and -1,4-benzodiazepines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 2,3,4,5-Tetrahydro-1,4-benzoxazepine | C9H11NO | CID 21882775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride | C9H12ClNO | CID 22237992 - PubChem [pubchem.ncbi.nlm.nih.gov]
